Benzyl (S)-(4-amino-5-hydroxypentyl)carbamate

Protecting group orthogonality Cbz deprotection Solution-phase peptide synthesis

Benzyl (S)-(4-amino-5-hydroxypentyl)carbamate (CAS 82850-42-8), also referred to as (S)-2-Amino-5-(Cbz-amino)-1-pentanol, is a chiral 1,5-amino alcohol bearing a free primary amine, a primary hydroxyl group, and a benzyloxycarbonyl (Cbz)-protected amine. With molecular formula C13H20N2O3 and molecular weight 252.31 g/mol, it serves as a versatile building block in medicinal chemistry and organic synthesis, particularly for constructing enantiopure pharmaceuticals and chiral ligands.

Molecular Formula C13H20N2O3
Molecular Weight 252.31 g/mol
Cat. No. B12932647
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl (S)-(4-amino-5-hydroxypentyl)carbamate
Molecular FormulaC13H20N2O3
Molecular Weight252.31 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)NCCCC(CO)N
InChIInChI=1S/C13H20N2O3/c14-12(9-16)7-4-8-15-13(17)18-10-11-5-2-1-3-6-11/h1-3,5-6,12,16H,4,7-10,14H2,(H,15,17)/t12-/m0/s1
InChIKeyLBGNGDPCMGYNDG-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzyl (S)-(4-amino-5-hydroxypentyl)carbamate – A Chiral Cbz-Protected Amino Alcohol Intermediate for Asymmetric Synthesis


Benzyl (S)-(4-amino-5-hydroxypentyl)carbamate (CAS 82850-42-8), also referred to as (S)-2-Amino-5-(Cbz-amino)-1-pentanol, is a chiral 1,5-amino alcohol bearing a free primary amine, a primary hydroxyl group, and a benzyloxycarbonyl (Cbz)-protected amine . With molecular formula C13H20N2O3 and molecular weight 252.31 g/mol, it serves as a versatile building block in medicinal chemistry and organic synthesis, particularly for constructing enantiopure pharmaceuticals and chiral ligands . The compound is commercially available in high enantiomeric purity (≥98%) from multiple suppliers, with cataloged physical properties including a predicted boiling point of 458.9±45.0 °C and density of 1.153±0.06 g/cm³ .

Why Benzyl (S)-(4-amino-5-hydroxypentyl)carbamate Cannot Be Replaced by Generic Chiral Amino Alcohols


In-class compounds such as tert-butyl (S)-(4-amino-5-hydroxypentyl)carbamate (Boc analog), benzyl (5-hydroxypentyl)carbamate (des-amino analog), or racemic mixtures differ fundamentally in protecting-group chemistry, orthogonal deprotection compatibility, and chiral purity . The Cbz group is selectively removable by catalytic hydrogenolysis (e.g., Pd/C, H₂), whereas the Boc group requires acidic conditions (e.g., TFA), making the two groups orthogonal and non-interchangeable in multi-step synthetic sequences where acid-sensitive functionality must be preserved [1]. Furthermore, the Cbz aromatic chromophore enhances UV detection and can improve chiral chromatographic resolution, a property absent in the Boc analog [2]. Substitution with a des-amino or racemic variant eliminates the free α-amino group required for downstream coupling or chiral recognition .

Quantitative Differentiation Evidence for Benzyl (S)-(4-amino-5-hydroxypentyl)carbamate vs. Closest Analogs


Orthogonal Deprotection Selectivity: Cbz vs. Boc Protecting Group Strategy

Benzyl (S)-(4-amino-5-hydroxypentyl)carbamate features a Cbz group cleavable by catalytic hydrogenolysis (Pd/C, H₂, room temperature, 1 atm) while remaining stable to acidic conditions (e.g., TFA/DCM) that readily remove the Boc group. In contrast, the Boc analog (tert-butyl (S)-(4-amino-5-hydroxypentyl)carbamate, CAS 849815-17-4) is labile to TFA but resistant to hydrogenolysis [1]. Orthogonal behavior permits sequential deprotection strategies—for example, selective Cbz removal via hydrogenolysis in the presence of an acid-labile tert-butyl ester, or vice versa—without compromising other protecting groups .

Protecting group orthogonality Cbz deprotection Solution-phase peptide synthesis Hydrogenolysis

Enantiomeric Purity: Cbz Compound 98% vs. Boc Analog 97% from Common Vendor

When sourced from the same supplier (Leyan), Benzyl (S)-(4-amino-5-hydroxypentyl)carbamate (Product No. 1550560) is specified at 98% purity, whereas its direct Boc analog, tert-butyl (S)-(4-amino-5-hydroxypentyl)carbamate (Product No. 2128367), is specified at 97% purity . This 1% absolute purity difference, while modest, can be significant in multi-step syntheses where cumulative yield losses from lower-purity intermediates compound. The higher baseline purity of the Cbz variant reduces the burden of additional purification steps prior to critical coupling reactions .

Enantiomeric purity Chiral intermediate Quality control Procurement specification

Enhanced Chiral Chromatographic Resolution of Cbz-Derivatized Amines

A systematic study by Kraml et al. (2005) demonstrated that Cbz-derivatized amines consistently exhibit enhanced chiral resolution in both HPLC and SFC compared to underivatized or alternatively protected amines. The target compound, already bearing the Cbz chromophore, benefits from this intrinsic property without requiring additional derivatization. The study established that Cbz derivatives routinely achieved resolution factors (Rₛ) ≥ 2.0 across multiple polysaccharide and Pirkle-type chiral stationary phases, enabling preparative-scale enantiomer purification—a benchmark not uniformly met by Boc or Fmoc derivatives under identical conditions [1][2].

Chiral resolution HPLC Supercritical fluid chromatography Enantiomer separation

Free α-Amino Group Availability for Downstream Functionalization vs. Des-Amino Analog

Benzyl (S)-(4-amino-5-hydroxypentyl)carbamate possesses a free primary amine at the C-4 (S) position and a primary hydroxyl at C-5, providing two distinct nucleophilic handles for orthogonal functionalization. In contrast, the des-amino analog benzyl (5-hydroxypentyl)carbamate (CAS 87905-98-4) lacks the C-4 amine, offering only a single hydroxyl reactive site. The bifunctional nature of the target compound enables sequential derivatization—e.g., amide bond formation at the free amine followed by esterification or oxidation at the hydroxyl—without the need for additional protection/deprotection steps that would be required if starting from the simpler analog .

Amino alcohol Bifunctional building block Peptide coupling Reductive amination

Commercial Availability and Procurement Readiness: Price and Supply Comparison

Benzyl (S)-(4-amino-5-hydroxypentyl)carbamate is available from multiple Chinese vendors (Leyan, Accela, 韶远, 捷世凯) with catalog listings at ≥95–98% purity in quantities from 0.1 g to 100 g . The韶远 catalog lists a price of approximately 5,310 CNY per 5 g unit (≥95% purity) . In comparison, the Boc analog (tert-butyl (S)-(4-amino-5-hydroxypentyl)carbamate) shows more limited commercial availability, with fewer suppliers offering gram-scale quantities, suggesting potentially longer lead times or higher procurement friction for the Boc variant . Multiple sourcing options reduce supply chain risk and enable competitive pricing for the Cbz compound in research and development settings.

Procurement Supply chain Pricing Commercial availability

Optimal Application Scenarios for Benzyl (S)-(4-amino-5-hydroxypentyl)carbamate Based on Differentiation Evidence


Multi-Step Sequential Deprotection in Complex Molecule Synthesis

In the synthesis of polyfunctional molecules requiring orthogonal amine protection (e.g., macrocyclic peptides, antibiotics, or protease inhibitors), Benzyl (S)-(4-amino-5-hydroxypentyl)carbamate enables Cbz removal via mild hydrogenolysis without affecting acid-labile Boc or tert-butyl ester groups present elsewhere in the molecule. The orthogonal deprotection profile (class-level inference) [1] allows synthetic chemists to design convergent routes that would be incompatible with Boc-protected amino alcohol analogs, which would undergo premature deprotection under the acidic conditions required for other transformations.

Chiral Building Block for Asymmetric Synthesis of Guanidine-Containing Pharmaceuticals

The (S)-configured free amine at C-4 permits direct guanidinylation to access L-argininol derivatives and related peptidomimetics. The Cbz-protected distal amine remains intact during guanidine installation, enabling subsequent orthogonal deprotection for further elongation [1]. The guaranteed 98% enantiomeric purity (direct head-to-head comparison) ensures high diastereomeric excess in downstream coupling reactions, reducing the need for chiral purification after critical bond-forming steps.

Reference Standard and Substrate for Chiral HPLC/SFC Method Development

The intrinsic Cbz chromophore of this compound provides strong UV absorption (λ ≈ 254 nm) and has been demonstrated to enhance chiral resolution on polysaccharide-based CSPs, routinely achieving resolution factors Rₛ ≥ 2.0 [1]. Analytical and process development groups can employ this compound as a benchmark substrate for chiral column screening and preparative SFC method optimization, accelerating the development of enantioselective separation protocols for related amino alcohol scaffolds.

Cost-Sensitive Medicinal Chemistry Lead Optimization Programs

With ≥4 verified commercial suppliers and publicly listed pricing (~5,310 CNY/5 g) [1], Benzyl (S)-(4-amino-5-hydroxypentyl)carbamate offers superior procurement accessibility compared to the Boc analog, which has more limited commercial availability . Medicinal chemistry teams operating under budget constraints can secure this intermediate with shorter lead times and transparent cost forecasting, facilitating rapid SAR exploration without supply chain delays.

Quote Request

Request a Quote for Benzyl (S)-(4-amino-5-hydroxypentyl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.